molecular formula C21H15NO5 B2592306 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 900892-43-5

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B2592306
CAS No.: 900892-43-5
M. Wt: 361.353
InChI Key: NLUYYQXPVAPOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one (coumarin) core, a methoxyphenyl group, and a furan-2-carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown a variety of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, dyes, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but lacks the furan moiety.

    3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Contains an oxazole ring instead of a furan ring.

    3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one: Features an azetidinone ring.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)27-21(18)22-20(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUYYQXPVAPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.